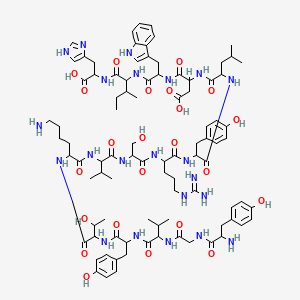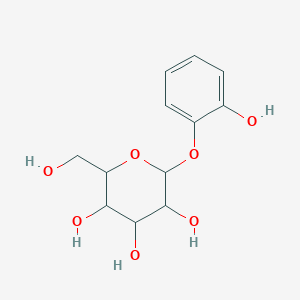
Ampholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ampholine is a low molecular weight synthetic compound used primarily as a reagent in isoelectric focusing (IEF). It is a mixture of 600-700 different homologues within a defined isoelectric point range, typically between pH 3.5 and 10.0 . This compound is known for its high buffering capacity at its isoelectric points, making it an essential tool in protein electrophoresis and other biochemical applications .
Métodos De Preparación
Ampholine is prepared by the reaction of aliphatic oligoamines with acrylic acids . This reaction results in a mixture of ampholytes with varying isoelectric points. The synthetic process involves the careful control of reaction conditions to ensure the desired range of isoelectric points is achieved. Industrial production methods typically involve large-scale reactions under controlled conditions to produce this compound in bulk quantities .
Análisis De Reacciones Químicas
Ampholine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction in its typical applications.
Reduction: Reduction reactions are also possible but are not commonly employed in the use of this compound.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution reaction. The major products formed from these reactions vary based on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Ampholine exerts its effects by generating a pH gradient under the application of an electric field. The ampholytes in this compound migrate to their respective isoelectric points, where their net charges are zero. This migration creates a stable pH gradient that allows for the separation of amphoteric molecules, such as proteins, based on their isoelectric points . The high buffering capacity of this compound at its isoelectric points ensures precise and reproducible separation of proteins .
Comparación Con Compuestos Similares
Ampholine is often compared with other carrier ampholytes, such as Pharmalyte. Both this compound and Pharmalyte are mixtures of ampholytes with a spectrum of isoelectric points, but they differ in their chemical composition and production methods . This compound is produced by reacting aliphatic oligoamines with acrylic acids, whereas Pharmalyte is a co-polymer of glycine, glycylglycine, amines, and epichlorhydrin . This difference in production results in variations in their isoelectric points and buffering properties .
Similar compounds to this compound include:
Pharmalyte: Another carrier ampholyte used in isoelectric focusing with a different chemical composition.
Servalyte: A similar product used for creating pH gradients in isoelectric focusing.
This compound’s uniqueness lies in its specific range of isoelectric points and its high buffering capacity, making it a preferred choice for many biochemical applications .
Propiedades
Fórmula molecular |
Tb94 |
|---|---|
Peso molecular |
14938.983 g/mol |
Nombre IUPAC |
terbium |
InChI |
InChI=1S/94Tb |
Clave InChI |
FAOWCMIVGGTIEY-UHFFFAOYSA-N |
SMILES canónico |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B13383748.png)
![N-[(1R,2R)-2-[[[[(1S,2S)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B13383750.png)


![2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl acetate](/img/structure/B13383762.png)
![9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride](/img/structure/B13383767.png)

![tert-butyl N-[4-chloro-3-oxo-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate](/img/structure/B13383775.png)
![1-(2-{4-[3-(4-Fluoro-phenyl)-indan-1-yl]-piperazin-1-yl}-ethyl)-imidazolidin-2-one](/img/structure/B13383781.png)
![2-[4-(3,7-Dimethyloctoxy)phenyl]-1-methyl-4-prop-1-enylnaphthalene;1-(3,7-dimethyloctyl)-4,5-dimethyl-2-prop-1-enylbenzene;1-(2-ethylhexoxy)-4-methoxy-5-methyl-2-prop-1-enylbenzene](/img/structure/B13383797.png)




